molecular formula C4H5ClN4O B7911113 2,6-diamino-5-chloro-1H-pyrimidin-4-one

2,6-diamino-5-chloro-1H-pyrimidin-4-one

Cat. No.: B7911113
M. Wt: 160.56 g/mol
InChI Key: SUZZQYKVSMFOML-UHFFFAOYSA-N
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Description

2,6-Diamino-5-chloro-1H-pyrimidin-4-one (CAS 71552-22-2) is a high-value pyrimidine derivative supplied for research and development purposes. This compound is provided with a typical purity of 90% to 99% and is part of the versatile pyrimidine class of heterocycles, which are foundational structures in medicinal chemistry due to their presence in nucleic acids and numerous bioactive molecules . The core pyrimidine scaffold is recognized for its diverse pharmacological potential, including investigated activities as anti-diabetic, anti-bacterial, and anti-inflammatory agents . The specific chloro and amino substituents on the pyrimidine ring make it a versatile intermediate for synthetic chemistry, particularly in the development of more complex molecules for pharmaceutical applications . Research into closely related 4-oxopyrimidine analogs has demonstrated their relevance in structure-based drug design, such as in the development of potent and selective inhibitors of enzymes like IRAK4 (Interleukin-1 receptor-associated kinase 4), which is a key target in inflammation research . The compound is offered for use in synthesis, pharmaceuticals, and other research applications . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material with appropriate precautions, including storing it in a dry, dark, and ventilated place .

Properties

IUPAC Name

2,6-diamino-5-chloro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZZQYKVSMFOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The most widely reported method involves chlorinating 2,6-diamino-4-hydroxypyrimidine using POCl₃ in the presence of catalysts or co-reagents. Key variations include:

  • Quaternary Ammonium Chloride-Assisted Chlorination (EP0483204B1, CN113754592A):

    • Procedure : 2,6-Diamino-4-hydroxypyrimidine hydrochloride is reacted with POCl₃ (3–6 molar equivalents) and methyltriethylammonium chloride at 100–120°C for 24–30 hours.

    • Workup : Excess POCl₃ is distilled under vacuum, and the product is quenched with ice-cold ethanol, neutralized with ammonia, and extracted with ethyl acetate.

    • Yield : 50–82%.

    • Advantages : Scalable for industrial production; POCl₃ is recoverable.

  • Tertiary Amine Hydrochloride Catalysis (EP0483204B1):

    • Catalysts : Diethylaniline or N,N-dimethylaniline hydrochloride.

    • Conditions : Reflux in acetonitrile or diglyme for 20–24 hours.

    • Yield : ~65% with higher selectivity for 5-chloro substitution.

N-Chlorosuccinimide (NCS) in Polar Solvents

A milder approach uses NCS for selective chlorination (MDPI, PMC3850758):

  • Procedure : 2,6-Diamino-4-methoxypyrimidine is treated with NCS (1.2 equivalents) in dimethylformamide (DMF) at 50°C for 6 hours.

  • Yield : 53–56%.

  • Advantages : Avoids harsh conditions; suitable for lab-scale synthesis.

Condensation Reactions with α-Chloro Ketones

Pyrrolo[2,3-d]pyrimidine Intermediate Formation (PMC3850758 )

  • Substrates : 2,6-Diamino-3H-4-oxo-pyrimidine and α-chloro-ketones (e.g., 4-(methoxycarbonyl)phenyl acetic acid derivatives).

  • Conditions : Reflux in ethanol with ultrasonication (80°C, 12 hours).

  • Yield : 33% for pyrrolo[2,3-d]pyrimidine intermediates, which are hydrolyzed to the target compound.

Vilsmeier Reagent Chlorination (US5917042A )

  • Reagents : Chloromethylenimminium salts (e.g., ClCH=N⁺Me₂) generated from DMF and POCl₃.

  • Procedure : 2,6-Diamino-4-hydroxypyrimidine is treated with 4 equivalents of Vilsmeier reagent in dichloroethane at 40°C for 8 hours.

  • Yield : 70–75% with minimal byproducts.

  • Advantages : High regioselectivity for 5-chloro substitution; avoids tar formation.

Comparative Analysis of Methods

Method Reagents Temperature Time Yield Scalability
POCl₃ + Quaternary SaltPOCl₃, Me₃EtNCl100–120°C24–30 h50–82%Industrial
NCS in DMFNCS, DMF50°C6 h53–56%Lab-scale
Vilsmeier ReagentClCH=N⁺Me₂, DCE40°C8 h70–75%Pilot-scale
α-Chloro Ketone Condensationα-Chloro-ketones, EtOH80°C12 h33%Lab-scale

Key Observations:

  • POCl₃-Based Methods : Dominant in industrial settings due to cost-effectiveness but require careful handling of corrosive reagents.

  • NCS and Vilsmeier Approaches : Offer better selectivity and safety, making them preferable for small-scale pharmaceutical synthesis.

  • Condensation Routes : Limited by lower yields but valuable for generating structurally complex intermediates.

Optimization Challenges and Solutions

Byproduct Formation in POCl₃ Reactions

  • Issue : Over-chlorination at positions 4 and 6 (e.g., 2,4,6-trichloro derivatives).

  • Mitigation : Use stoichiometric POCl₃ (3 equivalents) and quaternary salts to stabilize intermediates.

Hydrolysis of Chloro Intermediates

  • Issue : Premature hydrolysis during workup reduces yield.

  • Solution : Quench with ethanol instead of water to control exothermic reactions.

Solvent Selection for NCS Reactions

  • Optimal Solvent : DMF enhances NCS reactivity without side reactions, as evidenced by NMR monitoring .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that 2,6-diamino-5-chloro-1H-pyrimidin-4-one exhibits potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further drug development. For instance, studies have shown that the compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Antiviral Properties
The compound has also been investigated for its antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against viruses like hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This activity is attributed to its interaction with viral enzymes, disrupting their function and preventing viral propagation .

Case Study: Inhibition of Kinases
In a study focusing on the inhibition of kinases, this compound was found to selectively inhibit certain kinase pathways associated with tumor growth. This selectivity suggests its potential use in targeted cancer therapies .

Agricultural Applications

Herbicide Development
The compound's structural properties allow it to act as a herbicide by inhibiting specific biochemical pathways in plants. Research indicates that derivatives of this compound can effectively control weed growth without adversely affecting crop yield. This application is particularly relevant in the development of environmentally friendly herbicides .

Fungicidal Properties
Additionally, studies have identified its fungicidal properties, making it useful in protecting crops from fungal infections. The mechanism involves disrupting fungal cell wall synthesis, leading to cell death .

Materials Science

Synthesis of Novel Polymers
In materials science, this compound serves as a building block for synthesizing novel polymers and composites. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability.

Case Study: Polymer Blends
A study demonstrated the incorporation of this compound into polyvinyl chloride (PVC) blends, resulting in improved thermal stability and resistance to degradation under UV light exposure. This application highlights its potential in developing advanced materials for various industrial uses .

Chemical Synthesis

Building Block for Heterocycles
The compound is widely used as a precursor in the synthesis of various heterocyclic compounds due to its unique chemical properties. It can undergo multiple reactions such as substitution and cyclization to form more complex structures.

Reaction TypeDescriptionExample Compound
SubstitutionReplacement of chlorine with other nucleophiles2,6-diamino-5-fluoro-1H-pyrimidin-4-one
CyclizationFormation of cyclic structures from linear precursorsPyrimidine derivatives
OxidationConversion of amino groups into nitro or nitroso groupsNitroso derivatives

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between 2,6-diamino-5-chloro-1H-pyrimidin-4-one and related pyrimidine derivatives:

Compound Name Substituent at Position 5 Additional Functional Groups Key Structural Notes
This compound Chloro (Cl) None Electron-withdrawing Cl enhances stability and lipophilicity
2,6-Diamino-5-hydroxy-1,4-dihydropyrimidin-4-one (FDB012328) Hydroxyl (OH) None Polar OH group increases solubility; implicated as a biomarker
2,6-Diamino-5-(β-D-glucopyranosyloxy)-(1H)-pyrimidin-4-one (FDB012329) β-D-glucopyranosyloxy Glucosyl moiety Glycosylation increases molecular weight and hydrophilicity; naturally occurring as divicine glucoside
3-Amino-2-chloro-4-methylpyridine (MM1146.04) Chloro (Cl) Methyl (CH₃) at position 4 Non-pyrimidine (pyridine backbone); Cl at position 2

Physicochemical Properties

  • Lipophilicity and Solubility: The chloro substituent in this compound increases lipophilicity compared to the hydroxyl analog (FDB012328), which is more water-soluble due to its polar OH group . The glucosylated derivative (FDB012329) exhibits the highest hydrophilicity, attributed to the sugar moiety, enhancing solubility in aqueous environments .
  • Stability :

    • Chloro-substituted pyrimidines may undergo hydrolysis under alkaline conditions, whereas hydroxyl derivatives are more stable in acidic environments. Glycosidic bonds in FDB012329 are susceptible to enzymatic cleavage, limiting stability in biological systems .

Q & A

Q. What synthetic methodologies are most effective for preparing 2,6-diamino-5-chloro-1H-pyrimidin-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Stepwise Optimization : Begin with nucleophilic substitution on pyrimidine precursors (e.g., chlorination of 2,6-diaminopyrimidin-4-one derivatives) under controlled pH and temperature. For example, using POCl₃ as a chlorinating agent requires anhydrous conditions (80–100°C) to minimize side reactions like hydrolysis .
  • Purity Control : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane gradients) ensures removal of unreacted amines or halogenated byproducts. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers validate the structural identity of this compound, particularly distinguishing it from analogs like 2,6-diamino-4-hydroxypyrimidine?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identify characteristic peaks for the chloro substituent (e.g., absence of hydroxyl proton at C4, downfield shifts for C5-Cl). Compare with reference spectra of non-chlorinated analogs (e.g., 2,6-diamino-4-hydroxypyrimidine) .
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and isotopic chlorine patterns (³⁵Cl/³⁷Cl ratio ~3:1) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition for bond-length validation, as seen in related pyrimidinones ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound across different solvents?

Methodological Answer:

  • Controlled Solubility Studies : Use standardized protocols (e.g., OECD 105 shake-flask method) to measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). Monitor degradation via UV-Vis (λmax shifts) or LC-MS over 24–72 hours .
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers caused by impurities or solvent polarity effects. For example, discrepancies in DMSO solubility may arise from residual dimethylamine in commercial batches .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions, and what are key validation steps?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to model electron density at C5-Cl. Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. elimination pathways .
  • Experimental Validation : Synthesize derivatives (e.g., replacing Cl with -SH or -OCH₃) and correlate computed reactivity with observed kinetics (HPLC monitoring of reaction progress) .

Q. What are the challenges in correlating the biological activity of this compound with its structural analogs, and how can SAR studies address them?

Methodological Answer:

  • SAR Framework :
    • Variable Substituents : Systematically modify substituents at C2, C5, and C6 (e.g., -NH₂, -Cl, -CF₃) and assay against target enzymes (e.g., dihydrofolate reductase).
    • Data Integration : Use multivariate regression to link electronic (Hammett σ) or steric (Taft Es) parameters to IC₅₀ values. For example, increased electron-withdrawing groups at C5 may enhance binding affinity .
  • Contradiction Mitigation : Cross-validate in vitro results with in silico docking (AutoDock Vina) to identify false positives from assay artifacts .

Methodological Considerations from Evidence

  • Data Reproducibility : Ensure reaction protocols align with peer-reviewed studies (e.g., solvent purity, inert atmosphere for halogenation steps) .
  • Statistical Rigor : Apply inferential statistics (t-tests, confidence intervals) to quantify variability in biological assays or synthetic yields .
  • Hybrid Modeling : Combine wet-lab data (e.g., crystallography) with computational predictions to resolve structural or mechanistic ambiguities .

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